molecular formula C21H21N5O4 B2612775 N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-42-9

N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2612775
CAS No.: 1358275-42-9
M. Wt: 407.43
InChI Key: CGCKLPBJHOSARV-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic compound containing two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The reactivity of this specific compound would depend on various factors including the presence and position of functional groups, steric hindrance, and more.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole-containing compounds exhibit biological activity by binding to various enzymes and receptors in biological systems .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-13-9-14(29-2)11-15(10-13)30-3/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCKLPBJHOSARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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